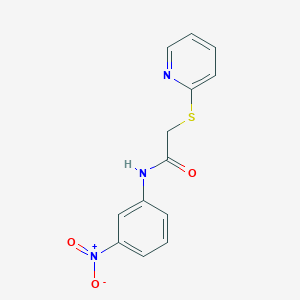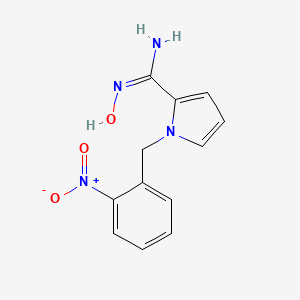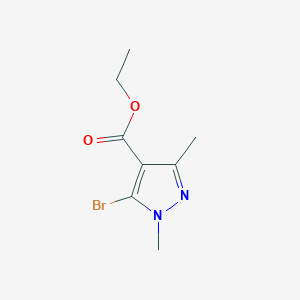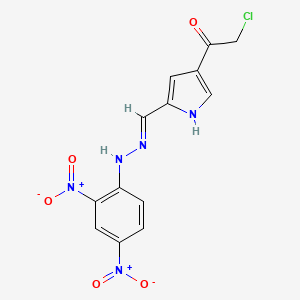![molecular formula C18H18F3N5O3S B2364630 1-(Benzo[d]isoxazol-3-yl)-N-(1-(6-(Trifluormethyl)pyrimidin-4-yl)piperidin-4-yl)methansulfonamid CAS No. 2034598-30-4](/img/structure/B2364630.png)
1-(Benzo[d]isoxazol-3-yl)-N-(1-(6-(Trifluormethyl)pyrimidin-4-yl)piperidin-4-yl)methansulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(benzo[d]isoxazol-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methanesulfonamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of sulfonamides and features a benzo[d]isoxazole ring fused to a pyrimidinylpiperidinyl moiety, which is further substituted with a trifluoromethyl group. The presence of these functional groups makes it a molecule of interest in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
This compound has garnered interest in several scientific fields due to its unique structure and properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound's interaction with biological targets can be studied to understand its potential as a therapeutic agent.
Medicine: It may be explored for its pharmacological properties, including its potential use as an inhibitor of specific enzymes or receptors.
Industry: Its chemical stability and reactivity make it useful in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
It is associated with risperidone , a medication primarily used to treat schizophrenia and bipolar disorder. This suggests that the compound may interact with similar targets, such as dopamine and serotonin receptors in the brain.
Biochemical Pathways
Given its potential association with risperidone , it may influence the dopaminergic and serotonergic pathways in the brain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[d]isoxazole core One common approach is the cyclization of o-aminophenol derivatives with chloroformates or carbonyl compounds under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, ensuring consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: The trifluoromethyl group can be reduced to a trifluoromethyl alcohol.
Substitution: The pyrimidinylpiperidinyl moiety can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Trifluoromethyl alcohols.
Substitution: Various substituted pyrimidinylpiperidinyl derivatives.
Vergleich Mit ähnlichen Verbindungen
This compound can be compared to other sulfonamide derivatives and pyrimidinylpiperidinyl compounds. Its uniqueness lies in the combination of the benzo[d]isoxazole ring and the trifluoromethyl group, which may confer distinct chemical and biological properties. Similar compounds include:
Isoxazole derivatives: These compounds share the isoxazole ring but may differ in their substituents and functional groups.
Trifluoromethylated pyrimidinylpiperidinyl compounds: These compounds have similar structural motifs but may vary in their core structures and substituents.
Eigenschaften
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5O3S/c19-18(20,21)16-9-17(23-11-22-16)26-7-5-12(6-8-26)25-30(27,28)10-14-13-3-1-2-4-15(13)29-24-14/h1-4,9,11-12,25H,5-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXIBNOPVKKSLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)CC2=NOC3=CC=CC=C32)C4=NC=NC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-fluorobenzyl)-4-(2-thienylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2364547.png)




![N,N-dimethyl-4-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide](/img/structure/B2364558.png)


![[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxylate](/img/structure/B2364562.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2364564.png)


![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2364570.png)
